Alliin - 17795-26-5

Alliin

Catalog Number: EVT-308072
CAS Number: 17795-26-5
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alliin is a non-protein amino acid sulfoxide found naturally in garlic (Allium sativum) [, ]. It is a key precursor to allicin, the compound responsible for garlic's characteristic pungent odor and many of its biological effects [, , , ]. Alliin itself is odorless and stable, but it rapidly converts to allicin when garlic tissue is crushed or damaged, bringing alliin into contact with the enzyme alliinase [, , , , , ].

Future Directions

Targeted Drug Delivery:

Developing efficient and targeted delivery systems for alliin and alliinase is crucial for maximizing therapeutic efficacy and minimizing potential side effects. Conjugating alliinase to antibodies or other targeting moieties enables the localized production of allicin at the desired site of action [, ].

Synergistic Effects:

Investigating the potential synergistic effects of alliin with other bioactive compounds, such as antioxidants [], could lead to the development of more effective therapeutic strategies.

Allicin (Diallyl Thiosulfinate)

Compound Description: Allicin is a highly reactive sulfur compound generated when Alliin is enzymatically cleaved by the enzyme alliinase. It is responsible for garlic's characteristic pungent odor and exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Alliinase (Alliin Lyase; EC 4.4.1.4)

Compound Description: Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in garlic. It catalyzes the conversion of Alliin to allicin upon the rupture of garlic cloves. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Deoxyalliin (S-Allyl-L-cysteine)

Compound Description: Deoxyalliin is a sulfur compound and a direct precursor to Alliin in the biosynthetic pathway. [, , ]

Isoalliin (S-(trans-1-Propenyl)-L-cysteine Sulfoxide)

Compound Description: Isoalliin is a sulfur compound and a structural isomer of Alliin. It is found in various Allium species and exhibits biological activities, including antioxidant properties. [, , , , , , ]

Cycloalliin (5-Methylthiomorpholine-3-carboxylic acid S-oxide)

Compound Description: Cycloalliin is a sulfur-containing compound formed from the chemical conversion of Isoalliin during storage, particularly at higher temperatures. [, , , ]

Methiin (S-Methyl-L-cysteine Sulfoxide)

Compound Description: Methiin is a sulfur-containing compound found in Allium species, including garlic. It is a precursor to volatile sulfur compounds that contribute to the characteristic aroma of garlic. [, , , , , ]

γ-L-Glutamyl-S-(trans-1-Propenyl)-L-cysteine (GSPC)

Compound Description: GSPC is a γ-glutamyl peptide and a precursor to Isoalliin in garlic. It is converted to Isoalliin during storage. [, , , ]

γ-L-Glutamyl-S-Allyl-L-cysteine (GSAC)

Compound Description: GSAC is a γ-glutamyl peptide found in garlic. It serves as a storage form of sulfur compounds. [, , ]

N-(γ-Glutamyl)-S-(E-1-propenyl)-L-cysteine Sulfoxide (Glu-PECSO)

Compound Description: Glu-PECSO is a sulfur compound and a storage form of Isoalliin found in onions. [, ]

N-(γ-Glutamyl)-S-(2-propenyl)-L-cysteine Sulfoxide

Compound Description: This compound is a sulfur-containing compound detected in garlic. []

N-(γ-Glutamyl)-S-methyl-L-cysteine

Compound Description: This compound is a sulfur-containing compound detected in garlic. []

N-(γ-Glutamyl)-S-(2-propenyl)-L-cysteine

Compound Description: This compound is a sulfur-containing compound detected in garlic. []

N-(γ-Glutamyl)-S-(E-1-propenyl)-L-cysteine (Glu-PEC)

Compound Description: Glu-PEC is a sulfur-containing compound and a storage form of isoalliin found in garlic. []

Source

Alliin is predominantly sourced from garlic bulbs, where it is synthesized in the leaves and transported to the bulbs. The biosynthesis involves the uptake of sulfates from the soil, which are then converted into cysteine and subsequently into alliin through specific enzymatic reactions. The presence of alliin in garlic contributes to its characteristic flavor and health benefits.

Classification

Alliin belongs to the class of organosulfur compounds. It is categorized as a thiosulfinate, which is a type of sulfur compound that contains a sulfur atom bonded to an oxygen atom and another sulfur atom. Its systematic name is S-allyl-L-cysteine sulfoxide, reflecting its structure and functional groups.

Synthesis Analysis

Methods

Alliin can be synthesized through both extraction from natural sources and chemical synthesis. The extraction method involves isolating alliin from garlic using various solvents, while chemical synthesis typically employs reactions involving cysteine derivatives.

Technical Details:

  1. Extraction Method: This involves crushing garlic cloves and using solvents like ethanol or water to extract alliin.
  2. Chemical Synthesis: A notable method includes the oxidation of deoxyalliin using oxidants in a microreactor setup, which enhances yield and purity compared to traditional methods. For instance, cysteine hydrochloride reacts with allyl chloride under controlled pH conditions to form deoxyalliin, which is then oxidized to produce alliin .
Molecular Structure Analysis

Structure

Alliin has a molecular formula of C₃H₉NO₂S and a molecular weight of approximately 135.17 g/mol. Its structure features:

  • An allyl group (C₃H₅)
  • A sulfoxide functional group (R-S(=O)-R')
  • An amino acid backbone (L-cysteine)

Data

The infrared absorption spectrum of alliin shows characteristic peaks:

  • 3100-2100 cm⁻¹ (N-H stretching)
  • 1589 cm⁻¹ (C=O stretching)
  • 1024 cm⁻¹ (S=O stretching)
  • 918 cm⁻¹ (C=C stretching) .
Chemical Reactions Analysis

Reactions

Alliin undergoes various chemical reactions, most notably its conversion to allicin when garlic is crushed or damaged. This reaction is catalyzed by the enzyme alliinase.

Technical Details:

Mechanism of Action

The mechanism by which alliin exerts its biological effects involves several pathways:

  1. Antioxidant Activity: Alliin can scavenge free radicals, contributing to its protective effects against oxidative stress.
  2. Antimicrobial Properties: It exhibits antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or interference with metabolic processes.
  3. Allicin Formation: The conversion of alliin to allicin leads to enhanced biological activity due to allicin's potent antimicrobial properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and alcohol
  • Melting Point: Approximately 80°C

Chemical Properties

  • Stability: Relatively stable under neutral pH but can decompose under extreme conditions.
  • Reactivity: Sensitive to heat and light; reacts readily with thiols and other nucleophiles.

Relevant data indicate that alliin's concentration varies significantly among different garlic varieties, with some showing higher yields than others .

Applications

Scientific Uses

Alliin has garnered attention in various fields due to its potential health benefits:

  1. Nutraceuticals: Used in dietary supplements for cardiovascular health.
  2. Pharmaceuticals: Investigated for its role in cancer prevention and treatment due to its ability to induce apoptosis in cancer cells.
  3. Food Industry: Utilized as a flavoring agent and preservative due to its antimicrobial properties.

Research continues into optimizing extraction methods and enhancing the stability of alliin for therapeutic applications .

Properties

CAS Number

17795-26-5

Product Name

Alliin

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1

InChI Key

XUHLIQGRKRUKPH-ITZCMCNPSA-N

SMILES

C=CCS(=O)CC(C(=O)O)N

Synonyms

alliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N

Isomeric SMILES

C=CCS(=O)C[C@@H](C(=O)O)N

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